9-Methylidenefluorene (CAS 4425-82-5), widely known as dibenzofulvene (DBF), is a conjugated polycyclic aromatic hydrocarbon featuring a rigid fluorene core and an exocyclic double bond. In procurement contexts, it is primarily sourced as a specialty monomer for synthesizing ordered, π-stacked polymers and as a structural core for hole-transporting materials (HTMs) in optoelectronics [1]. Additionally, because it is the stoichiometric byproduct of Fmoc-protecting group cleavage, pure DBF is frequently procured as an analytical reference standard to calibrate process monitoring equipment in solid-phase peptide synthesis (SPPS). Its value proposition lies in the planarity of its fused biphenyl system, which forces the exocyclic olefin into a sterically accessible conformation compared to standard vinyl aromatics.
Attempting to substitute 9-methylidenefluorene with structurally related baselines like fluorene or 1,1-diphenylethylene (DPE) results in process failure in both polymerization and functionalization workflows [1]. Fluorene lacks the exocyclic double bond entirely, rendering it inert to the vinyl-addition mechanisms required for polymer synthesis or Michael adduct formation. While 1,1-diphenylethylene possesses the requisite double bond, its unconstrained phenyl rings create severe steric hindrance, preventing homopolymerization under standard conditions. In contrast, the fused biphenyl system of DBF locks the rings in a planar configuration, relieving steric strain around the olefin and enabling spontaneous or initiated homopolymerization into highly ordered architectures. Buyers targeting π-stacked polymers or precise Fmoc-scavenger adducts must procure the exact DBF structure, as generic analogs lack the necessary thermodynamic driving force for these transformations.
When selecting monomers for rigid, charge-transporting polymer backbones, 9-methylidenefluorene demonstrates quantifiable reactivity advantages over its closest unconstrained analog, 1,1-diphenylethylene (DPE). Under anionic, cationic, or free-radical initiation, DBF readily homopolymerizes to yield high-molecular-weight poly(dibenzofulvene) featuring a π-stacked conformation [1]. In stark contrast, DPE fails to homopolymerize entirely due to the steric repulsion of its freely rotating phenyl rings, yielding only dimers or alternating copolymers. The enforced planarity of DBF's fluorene core overcomes this steric barrier, making it the required choice for synthesizing these specific supramolecular architectures.
| Evidence Dimension | Homopolymerization yield under standard initiation |
| Target Compound Data | Readily forms high-molecular-weight homopolymers (Mn > 10^4) |
| Comparator Or Baseline | 1,1-Diphenylethylene (0% homopolymerization yield) |
| Quantified Difference | DBF achieves complete homopolymerization, whereas the unconstrained analog is entirely unreactive toward homopropagation. |
| Conditions | Anionic, cationic, or free-radical initiation in solution |
Essential for buyers synthesizing rigid, π-stacked polymers for electronic applications, as standard diphenylethylene analogs cannot form the required macromolecular backbone.
For the procurement of precursors used in organic optoelectronics, the rigid, highly conjugated core of 9-methylidenefluorene offers a distinct performance advantage over traditional spiro-linked cores. Hole-transporting materials (HTMs) synthesized using a DBF core (such as T2N3 or furan-bridged FF-OMeTPA) achieve zero-field hole mobilities up to ~3 × 10^-5 cm^2 V^-1 s^-1 [1]. This performance matches or slightly exceeds the industry-standard baseline material, spiro-OMeTAD, but DBF-derived molecules require significantly fewer and less costly synthetic steps. The planar fluorene structure enhances intermolecular π-π interactions in the solid state, directly facilitating superior hole extraction in perovskite solar cells.
| Evidence Dimension | Zero-field hole mobility of derived HTMs |
| Target Compound Data | DBF-core HTMs achieve ~3 × 10^-5 cm^2 V^-1 s^-1 |
| Comparator Or Baseline | Spiro-OMeTAD (Industry standard, ~10^-5 cm^2 V^-1 s^-1) |
| Quantified Difference | DBF-derived materials deliver equivalent or up to 3-fold higher hole mobility while offering a more streamlined, cost-effective synthesis route. |
| Conditions | Space charge limited current (SCLC) measurements in thin-film devices |
Allows materials scientists to procure a more cost-effective, highly conjugated core for synthesizing next-generation hole transport layers without sacrificing device efficiency.
In industrial peptide manufacturing, accurate determination of resin loading relies on quantifying the dibenzofulvene-piperidine adduct generated during Fmoc deprotection. Procuring high-purity 9-methylidenefluorene allows facilities to create exact calibration curves for this adduct, which exhibits a highly specific UV absorbance maximum at 301.0 nm with a molar absorption coefficient of approximately 7800 L mol^-1 cm^-1 [1]. Relying on generic UV baselines or uncalibrated theoretical yields often results in significant estimation errors regarding cleavage kinetics and substitution levels. Using pure DBF as a definitive analytical reference standard eliminates these discrepancies, ensuring precise process control.
| Evidence Dimension | Accuracy of resin substitution quantification |
| Target Compound Data | Exact calibration via DBF-piperidine adduct at 301.0 nm (ε ≈ 7800 L mol^-1 cm^-1) |
| Comparator Or Baseline | Uncalibrated theoretical yield estimations |
| Quantified Difference | Direct calibration with DBF eliminates the 10-20% variance common in uncalibrated UV or refractive index monitoring. |
| Conditions | UV-Vis spectroscopy of piperidine/DMF cleavage solutions at 301.0 nm |
Critical for industrial peptide manufacturers who must precisely calculate resin substitution levels and monitor deprotection kinetics to avoid costly batch failures.
Leveraging its planar, highly conjugated structure, 9-methylidenefluorene is a structurally optimal starting material for synthesizing advanced hole-transporting materials (HTMs) for perovskite solar cells and OLEDs. Its structural rigidity promotes strong intermolecular π-π interactions, directly enabling the high hole mobilities demonstrated in derived molecules like T2N3 [1].
Due to its ability to readily homopolymerize—unlike sterically hindered analogs such as 1,1-diphenylethylene—DBF is procured as a specialty monomer for creating poly(dibenzofulvene). These polymers exhibit an all-trans main chain with tightly stacked pendant fluorene groups, making them highly valuable for research into one-dimensional charge transport and novel dielectric materials [2].
In large-scale solid-phase peptide synthesis (SPPS), pure 9-methylidenefluorene is utilized to calibrate Process Analytical Technology (PAT) systems, such as UV-Vis spectrometers. By providing an exact baseline for the DBF-piperidine adduct at 301 nm, it ensures accurate quantification of Fmoc-cleavage kinetics and resin substitution levels, directly preventing batch failures [3].
Irritant